Cas no 848635-43-8 (1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine)
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine
- 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine
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- MDL: MFCD26792936
- Inchi: 1S/C11H14F3N3/c12-11(13,14)9-2-1-3-10(16-9)17-6-4-8(15)5-7-17/h1-3,8H,4-7,15H2
- InChI Key: HWIOQDVSPMQAGI-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=N1)N1CCC(CC1)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 249
- Topological Polar Surface Area: 42.2
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D621929-5g |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride |
848635-43-8 | 95% | 5g |
$1180 | 2025-02-21 | |
| eNovation Chemicals LLC | D621929-1g |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride |
848635-43-8 | 95% | 1g |
$520 | 2025-02-21 | |
| eNovation Chemicals LLC | D621929-1g |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride |
848635-43-8 | 95% | 1g |
$520 | 2024-08-03 | |
| eNovation Chemicals LLC | D621929-5g |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride |
848635-43-8 | 95% | 5g |
$1180 | 2024-08-03 | |
| eNovation Chemicals LLC | D621929-5g |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride |
848635-43-8 | 95% | 5g |
$1180 | 2025-03-01 | |
| eNovation Chemicals LLC | D621929-1g |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride |
848635-43-8 | 95% | 1g |
$520 | 2025-03-01 |
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine
Recent Advances in the Study of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine (CAS: 848635-43-8)
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine (CAS: 848635-43-8) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethylpyridine and piperidin-4-amine moieties, has been the subject of recent studies due to its potential applications in drug discovery and development. The compound's unique structural features make it a promising candidate for targeting various biological pathways, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.
Recent research has focused on the synthesis and optimization of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the piperidine ring could significantly improve the compound's bioavailability and binding affinity to specific receptors. The study utilized computational modeling and in vitro assays to identify key structural determinants for activity, paving the way for further development of derivatives with improved efficacy and safety profiles.
In addition to its potential as a therapeutic agent, 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine has also been investigated as a tool compound in chemical biology. A recent preprint on bioRxiv (2024) highlighted its use in probing the function of G protein-coupled receptors (GPCRs) in neuronal cells. The compound's ability to selectively modulate certain GPCR subtypes provides valuable insights into receptor signaling mechanisms and offers a platform for developing novel neuropharmacological interventions.
Another area of interest is the compound's role in addressing drug resistance in infectious diseases. A collaborative study between academic and industry researchers (Nature Communications, 2023) explored the potential of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine derivatives as adjuvants to enhance the efficacy of existing antimicrobial agents. The findings suggest that these derivatives can disrupt bacterial efflux pumps, thereby overcoming resistance mechanisms and restoring susceptibility to conventional antibiotics.
Despite these promising developments, challenges remain in the clinical translation of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine-based therapies. Issues such as metabolic stability, off-target effects, and formulation optimization need to be addressed through further preclinical and clinical studies. Ongoing research efforts are focused on leveraging advanced drug delivery systems and structure-activity relationship (SAR) studies to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine (CAS: 848635-43-8) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Recent studies have elucidated its potential in diverse therapeutic areas, from CNS disorders to infectious diseases, while also highlighting the need for continued optimization and validation. As research progresses, this compound is expected to play an increasingly important role in the development of next-generation therapeutics.
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